molecular formula C12H19ClN2O4 B1139131 Midodrine D6 Hydrochloride

Midodrine D6 Hydrochloride

Cat. No. B1139131
M. Wt: 296.78 g/mol
InChI Key: MGCQZNBCJBRZDT-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Midodrine (D6 hydrochloride) is a synthetic sympathomimetic amine that acts as a vasopressor and antihypotensive agent. It is primarily used to treat conditions such as orthostatic hypotension and dysautonomia by raising blood pressure. Midodrine was approved by the United States Food and Drug Administration in 1996 and is available as a generic drug .

Scientific Research Applications

Safety and Hazards

Midodrine D6 Hydrochloride should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and chemical impermeable gloves when handling this substance .

Future Directions

Midodrine D6 Hydrochloride is currently used to treat low blood pressure that affects daily life . Further clinical trials are underway to verify and describe the clinical benefits of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Midodrine (D6 hydrochloride) can be synthesized through a multi-step process. One common method involves the reaction of 2-amino-1-(2,5-dimethoxyphenyl) ethanol with an N-protected glycine in the presence of 1,1’-carbonyldiimidazole (CDI). The amino protecting group is then removed by deprotection . This process is efficient and cost-effective, with all intermediates and reagents posing no significant safety risks .

Industrial Production Methods

Industrial production of Midodrine (D6 hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The final step involves the formation of the hydrochloride salt by reacting Midodrine with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

Midodrine (D6 hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

properties

IUPAC Name

2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCQZNBCJBRZDT-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction vessel is charged with 5.0 g Midodrine base and 60 ml ethanol. The mixture is heated to reflux to obtain a clear solution. To the hot mixture is added 6.3 ml of a 22% solution of hydrochloric acid in isopropanol in portions. During the addition, the Midodrine HCl will crystallize from solution. After cooling to 5°-10° C., the product is filtered to afford 4.8 g (96% yield) of Midodrine HCl (m.p.: 200.8°-201.8° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
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reactant
Reaction Step One
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solution
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0 (± 1) mol
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Yield
96%

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